molecular formula C21H25ClN4O B2579735 N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1-methylindazol-3-yl)acetamide;hydrochloride CAS No. 2418728-17-1

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1-methylindazol-3-yl)acetamide;hydrochloride

Cat. No. B2579735
CAS RN: 2418728-17-1
M. Wt: 384.91
InChI Key: ZIRMLSYDVQTSOI-KWARVCQKSA-N
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Description

“N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1-methylindazol-3-yl)acetamide;hydrochloride” is a chemical compound with the CAS Number: 2418728-17-1. It has a molecular weight of 386.92 . The IUPAC name for this compound is N-((1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl)-2-(isochroman-1-yl)acetamide hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H26N2O2.ClH/c23-15-22(17-7-2-1-3-8-17)13-18(14-22)24-21(25)12-20-19-9-5-4-6-16(19)10-11-26-20;/h1-9,18,20H,10-15,23H2,(H,24,25);1H/t18-,20?,22+; . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 386.92 . Its IUPAC name is N-((1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl)-2-(isochroman-1-yl)acetamide hydrochloride .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Chloroacetamide herbicides, such as acetochlor and metolachlor, have been studied for their metabolism in human and rat liver microsomes, revealing insights into their carcinogenic pathways. These studies highlight the complex metabolic activation processes leading to DNA-reactive products, which are of significant interest in toxicology and pharmacology (Coleman et al., 2000).

Synthesis and Antimicrobial Evaluation of Heterocyclic Compounds

Research on the synthesis of new heterocyclic compounds, including sulfamoyl moieties, has shown potential antimicrobial applications. These compounds, designed for their antibacterial and antifungal activities, illustrate the broader chemical space within which N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1-methylindazol-3-yl)acetamide; hydrochloride may find relevance, particularly in the development of new antimicrobial agents (Darwish et al., 2014).

Coordination Complexes and Antioxidant Activity

The synthesis and characterization of coordination complexes with pyrazole-acetamide derivatives demonstrate the intersection of inorganic chemistry and biological applications. These complexes, studied for their antioxidant activity, underscore the potential of structurally diverse acetamide derivatives in pharmacological research (Chkirate et al., 2019).

Synthesis and Antitumor Activity of Benzothiazole Derivatives

Investigations into benzothiazole derivatives bearing different heterocyclic rings for antitumor activity highlight the importance of structural modifications in enhancing biological activity. Such research points to the possibility of exploring N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1-methylindazol-3-yl)acetamide; hydrochloride for similar applications, given its structural uniqueness (Yurttaş et al., 2015).

Novel Histamine H3 Receptor Antagonist

GSK189254, a novel histamine H3 receptor antagonist, provides an example of how complex molecular designs can lead to significant advancements in pharmacology, particularly in cognitive performance and potential Alzheimer's disease treatment. This highlights the potential research avenues for similarly complex molecules in targeting neurological pathways (Medhurst et al., 2007).

properties

IUPAC Name

N-[3-(aminomethyl)-3-phenylcyclobutyl]-2-(1-methylindazol-3-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O.ClH/c1-25-19-10-6-5-9-17(19)18(24-25)11-20(26)23-16-12-21(13-16,14-22)15-7-3-2-4-8-15;/h2-10,16H,11-14,22H2,1H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRMLSYDVQTSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CC(=O)NC3CC(C3)(CN)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1-methylindazol-3-yl)acetamide;hydrochloride

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